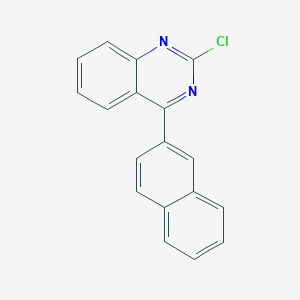

2-Chloro-4-(naphthalen-2-yl)quinazoline

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology and Material Science

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. wisdomlib.org This class of compounds is of paramount importance in chemical biology and material science due to their diverse biological activities and unique physicochemical properties. sciencepublishinggroup.comopenmedicinalchemistryjournal.com In fact, over 90% of all drugs contain a heterocyclic ring. sciencepublishinggroup.com Their structural motifs are found in a vast number of natural products, including vitamins, alkaloids, and antibiotics. openmedicinalchemistryjournal.comijcaonline.org

The presence of nitrogen atoms within the heterocyclic ring imparts specific characteristics, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological interactions. wisdomlib.org This makes them ideal candidates for designing molecules that can selectively bind to biological targets like enzymes and receptors. researchgate.net In the realm of material science, nitrogen heterocycles are integral to the development of polymers, dyes, corrosion inhibitors, and agrochemicals. openmedicinalchemistryjournal.commsesupplies.com Their applications extend to organic light-emitting diodes (OLEDs), sensors, and as catalysts in various chemical transformations. openmedicinalchemistryjournal.com

Historical Context and Evolution of Quinazoline (B50416) Chemistry Research

The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative. nih.gov However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang. wikipedia.org Early research in the 20th century, notably by Siegmund Gabriel in 1903, further elucidated the synthesis of the quinazoline nucleus. wikipedia.org

The initial investigations into quinazoline and its derivatives laid the groundwork for what would become a burgeoning field of research. Over the years, the focus shifted from basic synthesis to the exploration of their pharmacological potential. researchgate.net The discovery of the antimalarial properties of febrifugine, a quinazolinone-based alkaloid, in the mid-20th century was a significant milestone that spurred further interest in this class of compounds. frontiersin.org The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in quinazoline research, leading to the development of numerous clinically approved drugs for various diseases, including cancer and hypertension. nih.govnih.gov The evolution of synthetic methodologies, including the advent of multicomponent reactions, has greatly facilitated the creation of diverse quinazoline libraries for high-throughput screening and drug discovery. openmedicinalchemistryjournal.com

Structural Characteristics of the Quinazoline Nucleus and its Derivatives

The fundamental structure of quinazoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. wikipedia.org It consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org This fusion imparts a planar geometry to the molecule. wikipedia.org The quinazoline nucleus is isomeric with other diazanaphthalenes such as quinoxaline, cinnoline, and phthalazine. frontiersin.org

The chemical properties of quinazoline derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings. nih.gov The pyrimidine ring is generally resistant to electrophilic substitution, with the 4-position being more reactive than the 2-position. wikipedia.org Conversely, the benzene ring is more susceptible to electrophilic attack, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.org Halogenated derivatives, particularly at the 2- and 4-positions, are highly reactive towards nucleophilic substitution, making them valuable intermediates for the synthesis of a wide range of functionalized quinazolines. wikipedia.org Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazoline ring can significantly modulate the biological activity of the resulting compounds. nih.gov

Rationale for Focused Academic Inquiry into Substituted Quinazoline Architectures, with Emphasis on 2-Chloro-4-(naphthalen-2-yl)quinazoline

The academic pursuit of substituted quinazoline architectures is driven by their proven track record as pharmacologically active agents. researchgate.net The versatility of the quinazoline scaffold allows for the introduction of various substituents, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.orgresearchgate.net

The specific focus on This compound stems from the unique combination of its structural features. The 2-chloro substituent serves as a reactive handle, enabling further chemical modifications and the synthesis of diverse analogs. ekb.eg The presence of the bulky and lipophilic naphthalen-2-yl group at the 4-position is of particular interest as it can significantly influence the compound's interaction with biological targets. Aromatic and heteroaromatic substitutions at the 4-position of the quinazoline ring have been shown to be crucial for various biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 124959-44-0 chemicalbook.comreagentia.eubldpharm.com |

| Molecular Formula | C₁₈H₁₁ClN₂ |

| Molecular Weight | 290.75 g/mol cymitquimica.comsigmaaldrich.com |

| Melting Point | 158-160 °C chemicalbook.com |

| Boiling Point (Predicted) | 426.7±38.0 °C chemicalbook.com |

| Density (Predicted) | 1.313±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 0.27±0.30 chemicalbook.com |

Overview of Key Academic Research Trajectories for this compound and Analogs

Research involving this compound and its analogs primarily revolves around their synthesis and evaluation as potential therapeutic agents. The core research trajectories include:

Synthesis of Novel Analogs: A significant area of research focuses on the nucleophilic displacement of the 2-chloro group with various amines, thiols, and other nucleophiles to generate libraries of novel compounds. ekb.eg This allows for the exploration of structure-activity relationships and the optimization of biological activity.

Anticancer Activity: A major thrust of the research is the investigation of the anticancer potential of these compounds. nih.gov Studies have explored their ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs) like EGFR and VEGFR. researchgate.net For instance, research on related 2-chloro-4-anilino-quinazoline derivatives has demonstrated their potential as dual inhibitors of EGFR and VEGFR-2. researchgate.net

Enzyme Inhibition Studies: Detailed mechanistic studies are conducted to understand how these molecules interact with their biological targets. This includes kinetic assays and computational modeling to elucidate the binding modes and identify key interactions within the active sites of enzymes. researchgate.net

Development of Multi-Targeted Agents: There is a growing interest in developing quinazoline derivatives that can simultaneously inhibit multiple targets involved in complex diseases like cancer. nih.gov This approach aims to overcome drug resistance and improve therapeutic efficacy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-naphthalen-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2/c19-18-20-16-8-4-3-7-15(16)17(21-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELILXBWWJSIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC4=CC=CC=C43)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Chloro 4 Naphthalen 2 Yl Quinazoline and Its Quinazoline Analogs

Retrosynthetic Analysis of the 2-Chloro-4-(naphthalen-2-yl)quinazoline Structure

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection approach that simplifies the structure into readily available starting materials. The primary disconnections are at the C-N and C-C bonds of the quinazoline (B50416) core.

One common retrosynthetic pathway involves the disconnection of the C4-naphthalene bond, leading to a 2,4-dichloroquinazoline (B46505) intermediate and a naphthalene-based organometallic reagent. Further disconnection of the quinazoline ring itself typically leads back to anthranilic acid derivatives. An alternative strategy involves disconnecting the quinazoline ring to reveal a 2-aminobenzonitrile (B23959) derivative and a naphthalene (B1677914) carboxaldehyde or a related precursor. This approach builds the quinazoline ring with the naphthalene moiety already in place.

| Disconnection | Precursors |

| C4-Naphthalene Bond | 2,4-Dichloroquinazoline, Naphthaleneboronic acid or Naphthyllithium |

| Quinazoline Ring | 2-Aminobenzonitrile, 2-Naphthaldehyde |

| Quinazoline Ring | Anthranilic acid, Naphthalene-2-carboxamide |

Precursor Synthesis and Advanced Starting Material Derivatization

The synthesis of the necessary precursors is a critical first step. For the construction of the quinazoline core, derivatives of anthranilic acid are frequently employed. For example, 2-aminobenzamides can be prepared from the corresponding isatoic anhydrides and an appropriate amine. nih.gov Specifically, the synthesis of 2-amino-N-(naphthalen-2-yl)benzamide would be a key step in a convergent synthesis. This can be achieved through the reaction of isatoic anhydride (B1165640) with 2-naphthylamine.

Another important class of precursors are 2-aminobenzonitriles. These can be synthesized from the corresponding anilines through various methods, including Sandmeyer-type reactions on the corresponding diazonium salt. The synthesis of N-(2-cyanophenyl)-2-naphthalenecarboxamide can be achieved through the reaction of 2-aminobenzonitrile and 2-naphthoyl chloride. researchgate.net

For strategies involving late-stage introduction of the naphthalene group, the synthesis of 2,4-dichloroquinazoline is necessary. This is typically prepared from quinazoline-2,4-dione by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). ekb.eg

Established Quinazoline Ring Formation Strategies

The formation of the quinazoline ring is a cornerstone of this synthesis, with several established methods available to the synthetic chemist.

Cyclocondensation reactions are a widely used and versatile method for constructing the quinazoline skeleton. A common approach involves the reaction of anthranilic acid derivatives with a one-carbon source. For instance, heating anthranilic acid with formamide (B127407) can yield quinazolin-4(3H)-one. generis-publishing.com This can then be further functionalized.

A more direct route involves the cyclocondensation of an anthranilic acid derivative with an amidine or a nitrile. The reaction of anthranilic acids with in situ generated carbimidates from nitriles has been shown to be an effective method for the synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net For example, reacting an appropriately substituted anthranilic acid with 2-cyanonaphthalene could directly lead to a precursor for the target molecule. Microwave-assisted cyclocondensation of anthranilic acid, an amine, and an orthoester or formic acid provides a rapid synthesis of quinazolin-4(3H)-ones. rsc.orgresearchgate.net

Modern synthetic chemistry has seen the rise of powerful annulation and cascade reactions for the construction of complex heterocyclic systems. These methods often offer higher efficiency and atom economy. A one-pot, three-component annulation approach for synthesizing quinazoline derivatives has been demonstrated using benzaldehydes, benzylamines, and anilines. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive. For instance, a [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles has been reported for the synthesis of 2,4-disubstituted quinazolines. rsc.org Another approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which is catalyst- and additive-free. nih.govorganic-chemistry.org Copper-catalyzed cascade reactions of amidine hydrochlorides with 2-halobenzaldehydes or 2-halophenylketones also provide an efficient route to quinazolines. rsc.org

Selective Introduction of the Chloro-Substituent at the C-2 Position

To arrive at the target compound, the hydroxyl group at the C-2 position of the quinazolin-4-one intermediate must be converted to a chloro substituent. This transformation is typically achieved by treating the quinazolin-4-one with a strong chlorinating agent.

Phosphorus oxychloride (POCl3) is the most commonly used reagent for this purpose, often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine. mdpi.com The reaction is usually carried out under reflux conditions. Other chlorinating agents such as thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF), or oxalyl chloride with catalytic DMF, can also be employed. mdpi.com The reactivity of the quinazolin-4-one towards chlorination can be influenced by the substituents present on the ring. mdpi.com

| Reagent | Conditions |

| POCl₃ | Reflux, often with a tertiary amine |

| SOCl₂/DMF (cat.) | Heating |

| (COCl)₂/DMF (cat.) | Milder conditions |

Stereoselective and Regioselective Installation of the Naphthalene-2-yl Moiety at the C-4 Position

The final key step in many synthetic routes is the introduction of the naphthalene-2-yl group at the C-4 position of the 2-chloroquinazoline (B1345744) core. This is typically achieved through a nucleophilic aromatic substitution (SNA_r_) reaction or a metal-catalyzed cross-coupling reaction.

For S_N_Ar reactions, the C-4 position of 2,4-dichloroquinazoline is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. nih.govnih.gov This inherent regioselectivity allows for the selective substitution at C-4. The reaction of 2,4-dichloroquinazoline with a nucleophilic naphthalene species, such as 2-naphthyllithium or a Grignard reagent, can lead to the desired product. novartis.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools for this transformation. The reaction of 2,4-dichloroquinazoline with 2-naphthaleneboronic acid in the presence of a palladium catalyst and a base would be a standard Suzuki coupling approach. These reactions generally show high regioselectivity for the C-4 position. nih.gov Microwave-assisted N-arylation of 4-chloroquinazolines has also been shown to be an efficient method. nih.gov

Catalytic Approaches in Quinazoline Synthesis

Catalysis is central to the efficient and selective synthesis of quinazoline derivatives, offering pathways that are often more atom-economical and environmentally benign than stoichiometric methods. mdpi.comnih.gov Transition metals, organocatalysts, and biocatalysts have all been successfully employed to construct the quinazoline ring system. frontiersin.orgfrontiersin.orgresearchgate.net

Transition-metal-catalyzed reactions are indispensable tools for forming the carbon-nitrogen and carbon-carbon bonds necessary for quinazoline ring construction. nih.govfrontiersin.org Copper and palladium are among the most extensively used metals for this purpose. frontiersin.orgnih.gov

Copper-Catalyzed Reactions

Copper, being an inexpensive and earth-abundant metal, offers a cost-effective and less toxic alternative to noble metals. frontiersin.org It facilitates a variety of transformations, including Ullmann-type couplings, cascade reactions, and oxidative cyclizations. frontiersin.orgorganic-chemistry.org

A common strategy involves the cascade reaction of readily available starting materials. For instance, a ligand-free, copper-catalyzed approach can synthesize quinazoline derivatives from substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org This method proceeds through a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org Another efficient method uses copper bromide (CuBr) to catalyze the reaction between substituted (2-bromophenyl)methylamines and amidine hydrochlorides, using air as an economical and green oxidant. organic-chemistry.org Copper iodide (CuI) has been used to catalyze the synthesis of quinazolines from 2-halobenzaldehydes or 2-halophenylketones with amidine hydrochlorides, resulting in good to excellent yields. rsc.org

Researchers have also developed copper-catalyzed oxidative cyclization methods. One such approach involves the reaction of 2-aminophenylketones with methylazaarenes and ammonium (B1175870) acetate (B1210297) under an oxygen atmosphere, catalyzed by copper(II) chloride (CuCl₂). nih.gov This C-H amination strategy is effective for a range of substrates. nih.gov Furthermore, a one-pot synthesis of 2-substituted quinazolinones has been demonstrated using a Cu(I) catalyst in DMSO, starting from 2-bromobenzamide (B1207801) and various aldehydes, benzyl (B1604629) alcohols, or methyl arenes. gaylordchemical.com

Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| (2-bromophenyl)methylamines + Amides | Cu(I), K₂CO₃ | Ullmann-type coupling followed by aerobic oxidation. | frontiersin.orgorganic-chemistry.org |

| (2-bromophenyl)methylamines + Amidine hydrochlorides | CuBr, Air (oxidant) | Economical and environmentally friendly oxidant. | organic-chemistry.org |

| 2-halobenzaldehydes + Amidine hydrochlorides | CuI, K₃PO₄ | General and highly efficient cascade reaction. | rsc.org |

| 2-aminophenylketone + Methylazaarenes + NH₄OAc | CuCl₂, O₂ | One-pot three-component aerobic oxidative cyclization. | nih.gov |

| 2-bromobenzamide + Aldehydes/Alcohols | CuI, TMSN₃, DMSO | Ligand- and base-free domino strategy. | gaylordchemical.com |

| 2-Arylindoles + Amines/Ammonium | Copper catalyst, O₂ | Simple and mild reaction with a broad functional group tolerance. | organic-chemistry.org |

Palladium-Catalyzed Reactions

Palladium catalysis provides powerful methods for C-N and C-C bond formation, enabling novel routes to quinazolines. mit.eduresearchgate.net Palladium-catalyzed reactions often exhibit high efficiency and functional group tolerance. A notable method involves a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This cascade reaction, catalyzed by Pd(dppf)Cl₂, includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation without requiring external oxidants or reducing agents. nih.gov

Another key strategy is the palladium-catalyzed N-arylation of amidines. mit.edu Using biarylphosphine ligands, this method allows for the selective monoarylation of both aryl and alkyl amidines with a wide range of aryl bromides, chlorides, and triflates. mit.edu This can be extended to a one-pot synthesis of quinazoline derivatives by adding an aldehyde to the crude reaction mixture after the N-arylation step. mit.edu Suzuki cross-coupling reactions, a cornerstone of palladium catalysis, have also been employed to synthesize complex quinazoline conjugates, demonstrating the versatility of this approach for creating C-C bonds involving the quinazoline core. mdpi.com

Table 2: Examples of Palladium-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| o-Nitrobenzamides + Alcohols | Pd(dppf)Cl₂ | One-pot cascade reaction via hydrogen transfer. | nih.gov |

| Amidines + Aryl halides/triflates | Pd catalyst + Biarylphosphine ligand | Efficient N-monoarylation, applicable to one-pot quinazoline synthesis. | mit.edu |

| Bromo-quinazolines + Boronic esters | Pd(dppf)Cl₂, Na₂CO₃ | Suzuki cross-coupling for C-C bond formation. | mdpi.com |

Organocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-catalyzed synthesis, aligning with green chemistry principles by avoiding often toxic and expensive heavy metals. frontiersin.orgresearchgate.net These reactions utilize small organic molecules to catalyze transformations. frontiersin.org For the synthesis of quinazolinones, various organocatalysts have been employed, including acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA), and bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgnih.gov

An acid-catalyzed oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines using TFA as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant yields tetracyclic quinazolinones. frontiersin.org A simple and efficient three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones can be catalyzed by acetic acid to produce spiro-fused quinazolinones in high yields. nih.gov These methods offer advantages such as high stability, ready availability of catalysts, and reduced toxicity. frontiersin.org

Table 3: Examples of Organocatalytic Quinazoline Synthesis

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Isatins + 1,2,3,4-Tetrahydroisoquinolines | Trifluoroacetic acid (TFA), TBHP (oxidant) | Acid-catalyzed oxidative cyclization for tetracyclic quinazolinones. | frontiersin.org |

| 2-Fluorobenzaldehyde + 2-Aminopyridines | DABCO, TBHP (oxidant) | Metal-free basic organocatalysis for oxidative cyclization. | nih.gov |

| Isatoic anhydride + Aryl amines + Cyclic ketones | Acetic acid (10 mol%) | One-pot, three-component reaction for spiro-fused quinazolinones. | nih.gov |

| Isatoic anhydride + Aldehydes + Nitrogen sources | Triethanolamine (TEOA) | Domino multi-component strategy in an aqueous medium. | frontiersin.org |

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. researchgate.net While less common than metal- or organocatalysis for this scaffold, biocatalytic methods are being developed. A novel and efficient methodology for constructing functionalized quinazolinone derivatives has been reported using enzymes to catalyze a tandem sequence of hydrolysis, decarboxylation, cyclization, and transesterification. researchgate.net This reaction proceeds with a variety of 2-aminobenzamide (B116534) and β-dicarbonyl compounds under mild conditions, avoiding the need for high temperatures or light activation, presenting a significant advantage in terms of green and sustainable chemistry. researchgate.net

Modern Synthetic Techniques: Flow Chemistry and Microwave-Assisted Synthesis

Modern synthetic techniques can significantly enhance the efficiency, safety, and scalability of chemical reactions. Microwave-assisted synthesis and flow chemistry have been successfully applied to the production of quinazolines. organic-chemistry.orgnih.gov

Flow Chemistry

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technique offers superior control over reaction parameters, enhanced safety, and potential for higher yields and faster reaction times compared to batch processing. Its application in quinazoline synthesis has been demonstrated in the reaction of epoxides with 2-aminobenzamide, where the use of continuous flow led to faster reactions and improved yields for acylated and alkylated quinazoline derivatives. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govfrontiersin.org This technique is considered a green chemistry approach due to its energy efficiency. frontiersin.org MWI has been widely applied to the synthesis of quinazolines and quinazolinones. nih.govproquest.com

Numerous protocols utilize MWI to drive reactions under solvent-free or catalyst-free conditions. For example, a solvent- and catalyst-free synthesis of quinazolines was achieved by reacting 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave heating. frontiersin.org In another instance, a rapid and efficient microwave-assisted, metal-free approach was developed for constructing benzimidazo[1,2-a]quinazolines from N-(2-benzimidazolyl)-2-aminobenzamides and 2-halogenated benzaldehydes. acs.org The use of microwave irradiation can also be combined with catalysis, such as in the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, providing a green and rapid route to quinazolinone derivatives. rsc.org

Table 4: Examples of Microwave-Assisted Quinazoline Synthesis

| Starting Materials | Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzophenones + Aldehydes + NH₄OAc | MWI, Solvent- and catalyst-free | Clean, simple, and eco-friendly protocol with excellent yields. | frontiersin.org |

| N-(2-benzimidazolyl)-2-aminobenzamides + 2-Halogenated benzaldehydes | MWI, K₂CO₃, DMF | Rapid, metal-free synthesis of fused quinazolines. | acs.org |

| 2-Halobenzoic acids + Amidines | MWI, Iron catalyst, Water | Green and rapid iron-catalyzed cyclization in an aqueous medium. | rsc.org |

| Anthranilic acid + Lactim ethers | MWI, Solvent-free | Improved yields and reduced epimerization compared to thermal methods. | nih.gov |

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netscilit.com Many modern synthetic strategies for quinazolines incorporate these principles.

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or deep eutectic solvents (DES) is a major focus. rsc.orgtandfonline.com For example, an iron-catalyzed C-N coupling for quinazolinone synthesis has been successfully performed in water under microwave irradiation. rsc.org Deep eutectic solvents, such as choline (B1196258) chloride:urea, have been used as both the solvent and catalyst for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly shortening reaction times. frontiersin.orgdoaj.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Acceptorless dehydrogenative coupling (ADC) reactions are highly atom-economical as they form the desired product and hydrogen gas as the only byproduct. mdpi.comnih.gov

Use of Renewable Feedstocks and Safer Catalysts: The use of visible light as a renewable energy source for photocatalysis is a growing area. nih.gov Curcumin, a natural dye, has been used to sensitize TiO₂ nanoparticles for the photocatalytic synthesis of quinazolines under visible light. nih.gov There is also a shift from expensive and toxic heavy metals to earth-abundant and less toxic catalysts like iron, manganese, and copper. mdpi.comresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Whenever possible, eliminating the need for a catalyst and solvent represents an ideal green synthetic route. frontiersin.org Microwave irradiation often facilitates such reactions, for example, in the three-component synthesis of quinazolines from 2-aminobenzophenones and aldehydes. frontiersin.org

Table 5: Application of Green Chemistry Principles in Quinazoline Synthesis

| Green Principle | Methodology | Example | Reference |

|---|---|---|---|

| Safer Solvents | Reaction in Water | Iron-catalyzed cyclization of 2-halobenzoic acids and amidines. | rsc.org |

| Safer Solvents | Use of Deep Eutectic Solvents (DES) | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones in choline chloride:urea. | tandfonline.comdoaj.org |

| Energy Efficiency | Microwave-Assisted Synthesis | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid. | scilit.comtandfonline.com |

| Use of Renewable Resources | Visible-Light Photocatalysis | Synthesis using curcumin-sensitized TiO₂ as a photocatalyst. | nih.gov |

| Catalysis | Use of Earth-Abundant Metal Catalysts | Manganese- and Iron-catalyzed C-H activation and dehydrogenative couplings. | mdpi.comresearchgate.net |

| Pollution Prevention | Solvent- and Catalyst-Free Synthesis | Microwave-promoted reaction of 2-aminobenzophenones and aldehydes. | frontiersin.org |

Elucidation of Reactivity Profiles and Derivatization Chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position of the Quinazoline (B50416) Core

The chlorine atom at the C-2 position of the 2-chloro-4-(naphthalen-2-yl)quinazoline scaffold is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline system.

The displacement of the C-2 chloride with various primary and secondary amines is a widely employed strategy to generate libraries of 2-amino-4-(naphthalen-2-yl)quinazoline derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. nih.gov A range of amines, including aliphatic, benzylic, and anilines, can be utilized as nucleophiles. nih.gov The choice of solvent and base, as well as the reaction temperature, can influence the reaction efficiency and yield. nih.gov For instance, reactions with electron-rich amines often proceed under milder conditions compared to those with less nucleophilic amines. nih.gov

Novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as potential dual inhibitors of EGFR and VEGFR-2, which are validated targets in cancer therapy. nih.gov The synthesis of these compounds often involves the reaction of a substituted 4-chloroquinazoline (B184009) with an appropriate aniline (B41778) derivative. nih.gov

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Primary Aliphatic Amine | Base (e.g., Et3N), Solvent (e.g., THF), Room Temperature | 2-(Alkylamino)-4-(naphthalen-2-yl)quinazoline | nih.gov |

| Secondary Aliphatic Amine | Base (e.g., iPr2NEt), Solvent (e.g., Ethanol), Elevated Temperature | 2-(Dialkylamino)-4-(naphthalen-2-yl)quinazoline | nih.gov |

| Aniline | Base (e.g., NaOAc), Solvent (e.g., THF/H2O) | 2-(Phenylamino)-4-(naphthalen-2-yl)quinazoline | nih.govnih.gov |

| Benzylamine | Base (e.g., Et3N), Solvent (e.g., THF), Room Temperature | 2-(Benzylamino)-4-(naphthalen-2-yl)quinazoline | nih.gov |

In addition to amines, other nucleophiles such as alkoxides and thiolates can displace the C-2 chloride. Alkoxylation reactions, typically carried out using sodium or potassium alkoxides in the corresponding alcohol as solvent, lead to the formation of 2-alkoxy-4-(naphthalen-2-yl)quinazolines. Similarly, thiolation reactions with thiolates furnish 2-(alkylthio)- or 2-(arylthio)-4-(naphthalen-2-yl)quinazolines. The reactivity in these SNAr reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions.

For example, the reaction of 2-ethoxy-4-chloroquinazoline with various nitrogen nucleophiles has been studied, demonstrating the displacement of the chloro group. researchgate.net While not specifically on the naphthalen-2-yl substituted compound, this indicates the general reactivity of the 2-chloroquinazoline (B1345744) core towards such nucleophiles.

Halogen exchange reactions at the C-2 position can be achieved, although they are less common than substitutions with nitrogen, oxygen, or sulfur nucleophiles. These reactions can be useful for introducing other halogens (e.g., fluorine, bromine, or iodine) which may then be utilized in subsequent cross-coupling reactions. The success of such exchanges depends on the relative bond strengths and the specific reaction conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and halogenated quinazolines are excellent substrates for these transformations. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and a halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of this compound, the C-2 chloro substituent can participate in Suzuki-Miyaura coupling, although it is generally less reactive than the corresponding bromide or iodide. wikipedia.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-2 position.

The general mechanism involves the oxidative addition of the chloroquinazoline to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 2-Aryl-4-(naphthalen-2-yl)quinazoline | researchgate.netarkat-usa.org |

| Vinylboronic acid | PdCl2(dppf) | K3PO4 | Dioxane | 2-Vinyl-4-(naphthalen-2-yl)quinazoline | arkat-usa.org |

The Sonogashira coupling reaction provides a direct route to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of 2-alkynyl-4-(naphthalen-2-yl)quinazolines. The reaction is generally carried out under mild, basic conditions, often using an amine as both the base and sometimes as the solvent. wikipedia.org

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govnih.gov The resulting alkynylquinazolines are versatile intermediates for further transformations. For instance, a series of 4-(ethynylpyridine)quinazolines were successfully prepared via Sonogashira cross-coupling reactions on the C(4)-Cl position of 2-substituted-4-chloroquinazolines. researchgate.net

Table 3: Illustrative Sonogashira Coupling Reaction

| Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 2-(Phenylethynyl)-4-(naphthalen-2-yl)quinazoline | organic-chemistry.orgresearchgate.net |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Diethylamine | DMF | 2-((Trimethylsilyl)ethynyl)-4-(naphthalen-2-yl)quinazoline | wikipedia.org |

Heck and Stille Coupling Methodologies

The chlorine atom at the C2 position of the quinazoline ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The Heck and Stille reactions are powerful tools for this purpose.

The Heck reaction involves the palladium-catalyzed coupling of the C2-chloro position with an alkene in the presence of a base. nih.govorganic-chemistry.org This reaction introduces vinyl or substituted vinyl groups at the C2 position. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent are critical for achieving high yields. nih.gov

The Stille coupling utilizes a palladium catalyst to couple the 2-chloroquinazoline with an organostannane (organotin) reagent. This methodology is highly versatile, allowing for the introduction of a wide array of alkyl, vinyl, aryl, and heteroaryl groups. The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

Table 1: Representative Heck and Stille Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Typical Product Structure |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | 2-((E)-Styryl)-4-(naphthalen-2-yl)quinazoline |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | (E)-Butyl 3-(4-(naphthalen-2-yl)quinazolin-2-yl)acrylate |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-(Naphthalen-2-yl)-2-vinylquinazoline |

| Stille | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | 4-(Naphthalen-2-yl)-2-(thiophen-2-yl)quinazoline |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. scienceopen.com This reaction is highly effective for the N-arylation of the 2-chloroquinazoline core. It involves the coupling of the 2-chloro position with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. scienceopen.comresearchgate.net

The reaction tolerates a wide variety of amines, including anilines, aliphatic amines, and various heterocycles. researchgate.net The choice of ligand (e.g., BINAP, Xantphos) and base (e.g., Cs₂CO₃, NaOtBu) is crucial for reaction efficiency, particularly when using less reactive or sterically hindered amines. researchgate.net This method provides a direct route to 2-amino-4-(naphthalen-2-yl)quinazoline derivatives, which are scaffolds of interest in medicinal chemistry. nih.govnih.gov While electron-rich amines often react under milder conditions, electron-poor amines may require longer reaction times or more forcing conditions to achieve good yields. nih.gov

Table 2: Buchwald-Hartwig Amination with Various Amines

| Amine Coupling Partner | Catalyst System (Example) | Product Name |

|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | N-Phenyl-4-(naphthalen-2-yl)quinazolin-2-amine |

| Morpholine | Pd(OAc)₂ / Xantphos | 4-(4-(Naphthalen-2-yl)quinazolin-2-yl)morpholine |

| Benzylamine | Pd(OAc)₂ / BrettPhos | N-Benzyl-4-(naphthalen-2-yl)quinazolin-2-amine |

| Pyrrolidine | Pd₂(dba)₃ / DavePhos | 2-(Pyrrolidin-1-yl)-4-(naphthalen-2-yl)quinazoline |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.comwordpress.com In naphthalene itself, electrophilic attack preferentially occurs at the α-position (C1) over the β-position (C2). youtube.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that preserve an intact benzene (B151609) ring (a benzenoid sextet). wordpress.comstackexchange.com

In this compound, the naphthalene ring is attached at its β-position. The quinazoline moiety is generally considered an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. The substitution pattern will be directed by the electronics of the quinazoline substituent and the inherent reactivity of the naphthalene positions. The positions α to the point of attachment (C1 and C3) are the most likely sites for substitution.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(1-nitro-naphthalen-2-yl)quinazoline |

| Bromination | Br₂, FeBr₃ | 4-(1-Bromo-naphthalen-2-yl)-2-chloroquinazoline |

| Sulfonation (Kinetic) | H₂SO₄ (conc.), low temp. | 2-((2-Chloro-4-(naphthalen-2-yl)quinazolinyl)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(4-Chloroquinazolin-2-yl)naphthalen-1-yl)ethan-1-one |

Functional Group Transformations and Interconversions

The primary functional group available for transformation is the C2-chloro substituent. Beyond the cross-coupling reactions discussed, this position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. chim.it This allows for the introduction of diverse functional groups. researchgate.net

Key transformations include:

Ether and Thioether Formation: Reaction with alkoxides (NaOR) or thiolates (NaSR) can displace the chloride to form 2-alkoxy- or 2-alkylthio-4-(naphthalen-2-yl)quinazoline derivatives, respectively.

Conversion to Quinazolinone: Hydrolysis of the 2-chloro group, typically under acidic or basic conditions, can lead to the formation of the corresponding 4-(naphthalen-2-yl)quinazolin-2(1H)-one.

Azide (B81097) Introduction: Substitution with sodium azide can introduce an azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, via reduction to an amine or through cycloaddition reactions. vanderbilt.edu

Functional groups introduced onto the naphthalene ring via electrophilic substitution can also be interconverted. For instance, a nitro group can be reduced to an amine, which can then undergo diazotization to introduce a range of other functionalities. vanderbilt.edu

Quinazoline Ring Opening and Rearrangement Reactions

The quinazoline ring system can undergo cleavage under certain conditions. In warm aqueous solutions, both acidic and alkaline conditions can lead to the hydrolysis and opening of the pyrimidine portion of the ring system. wikipedia.org This typically results in the formation of derivatives of 2-aminobenzaldehyde (B1207257) and formic acid or ammonia. wikipedia.org For this compound, acidic hydrolysis would likely protonate a ring nitrogen, facilitating nucleophilic attack by water and subsequent ring cleavage. libretexts.orgchemistrysteps.com The reaction would ultimately yield a derivative of 2-amino-naphthalenyl-phenyl ketone.

Rearrangement reactions of the quinazoline core have also been documented, often initiated by nucleophilic attack at the C2 or C4 positions, leading to spirocyclic intermediates that can subsequently ring-open to form new heterocyclic scaffolds. nih.gov For instance, reaction of a 2-chloroquinazoline with certain diamines can lead to a domino process involving nucleophilic substitution, cyclization, and ring-opening to yield novel guanidine (B92328) structures instead of the simple substitution product. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-((E)-Styryl)-4-(naphthalen-2-yl)quinazoline |

| (E)-Butyl 3-(4-(naphthalen-2-yl)quinazolin-2-yl)acrylate |

| 4-(Naphthalen-2-yl)-2-vinylquinazoline |

| 4-(Naphthalen-2-yl)-2-(thiophen-2-yl)quinazoline |

| N-Phenyl-4-(naphthalen-2-yl)quinazolin-2-amine |

| 4-(4-(Naphthalen-2-yl)quinazolin-2-yl)morpholine |

| N-Benzyl-4-(naphthalen-2-yl)quinazolin-2-amine |

| 2-(Pyrrolidin-1-yl)-4-(naphthalen-2-yl)quinazoline |

| 2-Chloro-4-(1-nitro-naphthalen-2-yl)quinazoline |

| 4-(1-Bromo-naphthalen-2-yl)-2-chloroquinazoline |

| 2-((2-Chloro-4-(naphthalen-2-yl)quinazolinyl)naphthalene-1-sulfonic acid |

| 1-(2-(4-Chloroquinazolin-2-yl)naphthalen-1-yl)ethan-1-one |

| 4-(Naphthalen-2-yl)quinazolin-2(1H)-one |

| 2-aminobenzaldehyde |

| Formic Acid |

| Ammonia |

| 2-amino-naphthalenyl-phenyl ketone |

| Styrene |

| n-Butyl acrylate |

| Tributyl(vinyl)stannane |

| Tributyl(thiophen-2-yl)stannane |

| Aniline |

| Morpholine |

| Benzylamine |

| Pyrrolidine |

| Palladium(II) acetate (B1210297) |

| Triphenylphosphine |

| Tri(o-tolyl)phosphine |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| BINAP |

| Xantphos |

| BrettPhos |

| DavePhos |

| Cesium carbonate |

| Sodium tert-butoxide |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

| Acetyl chloride |

| Aluminum chloride |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. For 2-Chloro-4-(naphthalen-2-yl)quinazoline, the vibrational spectra would be dominated by contributions from the quinazoline (B50416) ring, the naphthalene (B1677914) moiety, and the carbon-chlorine bond.

The FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of the various bonds. While specific peak positions for this compound are not documented, analysis of related structures such as 2-chloroquinolines and other quinazoline derivatives allows for the prediction of key vibrational modes. longdom.orgnist.gov For instance, the C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹. The aromatic C-H stretching vibrations of the quinazoline and naphthalene rings would appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations within the heterocyclic and aromatic rings are expected in the 1650-1450 cm⁻¹ region. longdom.orgekb.eg

The conformational analysis of this compound would focus on the rotational freedom around the single bond connecting the quinazoline and naphthalene rings. Different rotational conformers could potentially be identified by subtle shifts in the vibrational frequencies, although such studies have not been reported for this specific molecule.

Interactive Table: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| C=N Stretch (Quinazoline) | 1630-1580 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-Cl Stretch | 800-600 | FT-IR, Raman |

| Aromatic C-H Bending | 900-675 | FT-IR, Raman |

Note: This table represents predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic transitions and photophysical properties of a molecule. The electronic spectrum of this compound would be characterized by π-π* transitions within the extended aromatic system formed by the fused quinazoline and naphthalene rings.

Generally, quinazoline derivatives exhibit strong absorption bands in the UV region. longdom.org The UV-Vis absorption spectrum of this compound in a solvent like acetonitrile (B52724) is expected to show two main absorption bands. A band at shorter wavelengths (around 240–300 nm) can be attributed to the π → π* transition in the aromatic system, while a longer wavelength band (around 310–425 nm) likely arises from an n → π* transition. longdom.org The exact position and intensity of these bands would be influenced by the specific substitution pattern and the solvent polarity.

Fluorescence spectroscopy could reveal the emission properties of the compound. Many quinazoline derivatives are known to be fluorescent. bldpharm.com Upon excitation at an appropriate wavelength (corresponding to an absorption maximum), this compound may exhibit fluorescence, the characteristics of which (emission wavelength, quantum yield, and lifetime) would depend on its electronic structure and the rigidity of its molecular framework. However, without experimental data, any discussion on its emissive properties remains speculative.

Interactive Table: Predicted Electronic Absorption Properties for this compound in Acetonitrile

| Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 240-300 | High |

| n → π | 310-425 | Moderate to Low |

Note: This table presents predicted values based on the study of similar quinazoline derivatives. longdom.org Actual experimental values are not available.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is not chiral and therefore would not exhibit a CD spectrum.

However, if chiral analogs of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent or by creating atropisomers due to restricted rotation between the quinazoline and naphthalene rings, then CD spectroscopy would be an invaluable tool for their stereochemical characterization. The CD spectrum would provide information about the absolute configuration and conformational preferences of these chiral molecules. To date, no studies on chiral analogs of this compound have been reported in the scientific literature.

Based on the available research, a detailed article focusing on the specific theoretical and computational chemistry investigations for the compound This compound cannot be generated.

The search results contain information regarding computational methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations applied to the broader class of quinazoline derivatives abap.co.innih.govresearchgate.netresearchgate.netnih.govresearchgate.net and other related structures. scielo.br For instance, studies on various quinazolines demonstrate the use of DFT for predicting spectroscopic data and understanding electronic structures researchgate.netresearchgate.net, and MD simulations are employed to study their interactions with protein targets like EGFR and VEGFR-2. abap.co.innih.govnih.gov

However, none of the provided search results contain specific data from DFT studies (geometry optimization, frontier molecular orbitals, predicted spectroscopic parameters, reactivity descriptors) or MD simulations (conformational analysis, ligand-protein dynamics) performed directly on This compound .

Therefore, creating an article with the requested detailed research findings, data tables, and in-depth analysis for each specified subsection for this particular compound is not possible without resorting to speculation, which would violate the core requirement for scientific accuracy.

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr For quinazoline (B50416) derivatives, QSAR studies are instrumental in predicting activities such as anticancer effects and understanding which structural features are key for their biological function. nih.govnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical and electronic properties. nih.gov These descriptors are calculated using computational software packages and can be categorized into several classes. nih.gov For quinazoline derivatives, relevant descriptors often include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Δ), dipole moment, and atomic net charges on specific atoms. dergipark.org.trorientjchem.org These descriptors are crucial for understanding the reactivity and interaction capabilities of the molecule. orientjchem.org

Topological and Constitutional Descriptors: These descriptors relate to the two-dimensional structure of the molecule, including information on atom connectivity, branching, and the presence of functional groups. nih.gov

The selection of these descriptors is a critical step in building a robust and predictive QSAR model. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Quinazoline Derivatives

| Descriptor Class | Specific Descriptors | Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Describes molecular reactivity and interaction potential. dergipark.org.trorientjchem.org |

| Physicochemical | logP, Molar Refractivity, Molecular Volume | Relates to hydrophobicity, permeability, and steric properties. dergipark.org.tr |

| Topological | Connectivity Indices, Shape Indices | Quantifies molecular size, branching, and shape. nih.gov |

| Quantum Chemical | Electronegativity, Hardness, Softness, Electrophilicity Index | Provides insights into global reactivity. dergipark.org.trresearchgate.net |

Once relevant descriptors are calculated for a series of quinazoline analogues, statistical methods like Multiple Linear Regression (MLR) are employed to create a mathematical equation that links them to their measured in vitro biological activities, such as IC₅₀ values for enzyme inhibition or cell growth inhibition. nih.govnih.gov

For instance, QSAR studies on quinazoline derivatives as anticancer agents have successfully correlated electronic descriptors with their activity against cancer cell lines. orientjchem.orgresearchgate.net A typical QSAR model might reveal that increasing the positive net charge on certain atoms of the quinazoline core and increasing the HOMO energy, while decreasing the LUMO energy, leads to enhanced anticancer activity. researchgate.net Such models provide a quantitative framework for understanding structure-activity relationships. nih.gov The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their reliability for predicting the activity of newly designed molecules. researchgate.net

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Chloro-4-(naphthalen-2-yl)quinazoline) when bound to a second molecule (a receptor, typically a protein target). researchgate.net This method is invaluable for identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-receptor complex. nih.govnih.gov For quinazoline derivatives, common targets investigated via docking include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov

Docking simulations provide detailed, three-dimensional models of how a ligand fits into the active site of its target protein. Analysis of these docked poses reveals crucial binding interactions. For quinazoline-based inhibitors, these interactions often include:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring system are often key hydrogen bond acceptors. For example, the N1 atom of the quinazoline core frequently forms a critical hydrogen bond with the backbone amide of a methionine residue (e.g., Met769 in EGFR) in the hinge region of the kinase domain. researchgate.netnih.gov

Hydrophobic Interactions: The aromatic quinazoline ring and its substituents, such as the naphthalene (B1677914) group in this compound, typically engage in extensive hydrophobic interactions with nonpolar amino acid residues in the ATP-binding pocket (e.g., Leucine, Valine, Alanine). nih.gov

Cation-π Interactions: The electron-rich quinazoline scaffold can form favorable cation-π interactions with the side chains of positively charged amino acids like lysine. nih.gov

These interactions are fundamental to the binding affinity and inhibitory potency of the compound.

Table 2: Key Binding Interactions for Quinazoline Derivatives in Kinase Domains

| Interaction Type | Ligand Moiety | Typical Interacting Residue (Example Target) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Quinazoline N1 | Methionine (EGFR, VEGFR-2) | researchgate.netnih.gov |

| Hydrogen Bonding | Substituents | Aspartate, Glutamate (B1630785) | nih.gov |

| Hydrophobic Interactions | Quinazoline & Naphthalene Rings | Leucine, Valine, Alanine, Phenylalanine | nih.gov |

| Cation-π Interaction | Quinazoline Scaffold | Lysine | nih.gov |

The insights gained from molecular docking are directly applied to the rational design of new and improved inhibitors. By understanding how a lead compound like this compound might bind to its target, chemists can propose structural modifications to enhance binding affinity and selectivity. nih.gov

Design strategies often involve:

Introducing Hydrogen Bond Donors/Acceptors: If the docking model reveals an unmet opportunity for a hydrogen bond with a key residue, a functional group can be added to the ligand to form this interaction, potentially increasing potency. nih.gov

Optimizing Hydrophobic Interactions: The size and shape of substituents can be modified to better fill a hydrophobic pocket within the active site, thereby improving van der Waals contacts and binding affinity. The large naphthalene moiety, for example, can be oriented to maximize these interactions.

Modifying the Scaffold: Alterations to the core quinazoline structure can be explored to improve binding geometry or to avoid unfavorable steric clashes with the protein.

This iterative cycle of docking, synthesis, and biological testing is a cornerstone of modern medicinal chemistry, accelerating the development of potent and selective drug candidates. nih.gov

Mechanistic Investigations of Biological Activities in in Vitro Systems

Enzyme Inhibition Assays (e.g., Kinase Inhibition, Protease Inhibition)

The ability of a compound to inhibit specific enzymes is a key indicator of its mechanism of action. The quinazoline (B50416) scaffold is a well-known structure in the design of kinase inhibitors. nih.govnih.govekb.egnih.govresearchgate.netrsc.org

Determination of IC50/Ki Values and Potency Profiling

While numerous studies have reported the IC50 values for a variety of 2-chloroquinazoline (B1345744) derivatives against several cancer cell lines and kinases like EGFR and VEGFR-2, specific inhibitory concentrations (IC50) or binding affinities (Ki) for 2-Chloro-4-(naphthalen-2-yl)quinazoline are not detailed in the currently available research. nih.govnih.govnih.gov General studies on 2-substituted quinazolin-4(3H)-ones have evaluated their anti-proliferative activity and kinase inhibition profiles, but data for the specific naphthalene-substituted chloroquinazoline is not provided. nih.gov

Elucidation of Inhibition Kinetics and Mechanisms (e.g., competitive, non-competitive)

Information regarding the specific kinetic mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound is not available in the reviewed scientific literature.

Receptor Binding Studies and Selectivity Profiling

The selectivity of a compound for its target receptor over other receptors is a critical aspect of its pharmacological profile. Studies on various quinazoline derivatives have explored their binding affinity and selectivity for different receptors, such as adenosine (B11128) receptors. nih.govnih.gov However, specific receptor binding assays and selectivity profiles for this compound have not been reported in the available literature.

Cell-Based Functional Assays to Probe Cellular Pathways and Responses

Cell-based assays provide insight into the functional consequences of a compound's activity within a cellular context. Quinazoline derivatives have been shown to affect critical cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov

Analysis of Cell Cycle Modulation (e.g., G2/M arrest)

Several quinazoline derivatives have been documented to induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org This arrest is typically associated with the modulation of key regulatory proteins. However, specific studies detailing the effect of this compound on cell cycle progression are not present in the available scientific literature.

Induction of Apoptosis Mechanisms (e.g., caspase activation)

The induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Many quinazoline-based compounds have been shown to trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.gov Despite this, there is no specific information available from the search results detailing the pro-apoptotic activity or the specific caspase activation pathways for this compound.

Gene and Protein Expression Profiling via RT-PCR and Western Blot

Investigations into the molecular mechanisms of quinazoline derivatives often involve analyzing their impact on gene and protein expression levels critical for cell cycle regulation and survival. While specific studies detailing RT-PCR and Western blot analysis for this compound are not extensively documented, research on analogous compounds provides insight into the potential pathways affected.

For instance, studies on related quinazolinone analogs, such as 2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone, have utilized Western blot analysis to probe the compound's effect on cancer cells. nih.gov Treatment of glioma cells with this analog led to a notable increase in the levels of key cell cycle proteins. nih.gov Specifically, the expression of Cyclin B1, Cdk1 (cyclin-dependent kinase 1), and phosphorylated Cdk1 (pY15) was found to be elevated. nih.gov This suggests that the compound may induce cell cycle arrest in the G2/M phase, a common mechanism for anticancer agents that interfere with microtubule dynamics or DNA replication. nih.gov Such findings highlight the utility of Western blotting in elucidating the protein-level changes that underpin the biological activity of complex heterocyclic compounds.

Table 1: Effect of a Naphthalenyl-Quinazolinone Analog on Cell Cycle Protein Expression in Glioma Cells

| Protein | Change in Expression Level | Implied Mechanistic Effect |

|---|---|---|

| Cyclin B1 | Elevated | Promotion of G2/M phase arrest |

| Cdk1 | Elevated | Implication in cell cycle checkpoint activation |

| pY15-Cdk1 | Elevated | Indication of Cdk1 inhibition and cell cycle arrest |

Data derived from studies on the analog 2-(naphthalen-1-yl)-6-pyrrolidino-4-quinazolinone. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. These studies systematically alter parts of the molecule to identify key chemical features, or pharmacophores, that are essential for interacting with biological targets. For the quinazoline scaffold, SAR studies have been crucial in developing potent inhibitors for various therapeutic targets, particularly protein kinases involved in cancer. nih.govnih.gov

The quinazoline core itself is recognized as a "privileged structure" in medicinal chemistry. researchgate.net Its derivatives have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govresearchgate.net The properties and potency of these derivatives are highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings of the quinazoline system. nih.gov

Identification of Pharmacophoric Requirements for Specific Biological Target Interactions

Pharmacophore modeling identifies the essential spatial arrangement of molecular features required for a compound to bind to its biological target. For 4-anilino-quinazoline derivatives, which are structurally related to this compound, specific pharmacophoric features for EGFR and VEGFR-2 inhibition have been identified through SAR and molecular docking studies. researchgate.net

A critical interaction involves the nitrogen atoms of the quinazoline ring. The N-1 atom typically forms a key hydrogen bond with the hinge region of the kinase domain, specifically with a methionine residue (Met769 in EGFR). nih.govnih.gov The N-3 atom can also form a water-mediated hydrogen bond with a threonine residue (Thr766 in EGFR), further anchoring the inhibitor in the ATP-binding site. nih.govnih.gov

The substituent at the 4-position of the quinazoline ring plays a crucial role by occupying a hydrophobic pocket. nih.gov In the case of 4-anilino-quinazolines, this group interacts with residues like Val848, Cys919, and Leu1035 in VEGFR-2. nih.gov For dual EGFR/VEGFR-2 inhibitors based on the 2-chloro-4-anilino-quinazoline scaffold, a hydrogen bond donor at the para position of the aniline (B41778) ring has been shown to be important for interacting with conserved glutamate (B1630785) and aspartate residues in the respective kinase binding sites. researchgate.net The bulky naphthyl group in this compound would be expected to form significant hydrophobic and van der Waals interactions within this pocket.

Impact of Substituent Modifications on In Vitro Activity and Selectivity

Modifying the substituents at various positions on the quinazoline ring has a profound impact on the resulting compound's potency and selectivity against different biological targets. nih.gov

The substituent at the 2-position has been shown to influence activity against various receptor tyrosine kinases. nih.gov SAR studies comparing different substitutions at this position reveal that the presence of a bulky group is important for activity. For example, replacing a chlorine atom at the 2-position with a hydrogen atom can result in a significant (7- to 10-fold) loss of potency against multiple RTKs. nih.gov While a 2-chloro substitution does not significantly affect EGFR inhibition compared to a 2-methyl group, it can lead to a considerable loss of potency for other kinases like VEGFR-2 and PDGFR-β, indicating its role in determining target selectivity. nih.gov

The group at the 4-position is also a major determinant of activity. As seen with the related 4-anilino-quinazolines, modifications to this part of the molecule can dramatically alter inhibitory potential. The introduction of specific functional groups can enhance binding affinity and lead to compounds with potent, low nanomolar inhibitory activity against targets like EGFR. nih.govresearchgate.net The large, hydrophobic naphthalen-2-yl group at this position is a key feature that defines the interaction profile of this compound.

Table 2: Impact of Substituent at Position 2 of the Quinazoline Core on Kinase Inhibition

| Compound Type (Position 2) | Effect on EGFR Activity | Effect on VEGFR-2 & PDGFR-β Activity |

|---|---|---|

| 2-Cl Substitution | No significant effect | ~6-10-fold loss of potency |

| 2-CH₃ Substitution | No significant effect | ~6-10-fold loss of potency |

| 2-H Substitution | ~7-10-fold loss of potency | ~7-10-fold loss of potency |

Data derived from SAR studies on substituted quinazolines. nih.gov

Exploration of Novel Applications in Chemical Science and Materials

Development as Fluorescent Probes and Luminescent Materials

The development of fluorescent organic molecules is a cornerstone of materials science, with applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). Quinazoline (B50416) derivatives have emerged as a promising class of fluorophores due to their inherent electronic properties. The core concept often employed is the creation of a donor-π-acceptor (D-π-A) system, where the electron-deficient quinazoline ring acts as the acceptor component. nih.gov

In the case of 2-Chloro-4-(naphthalen-2-yl)quinazoline, the naphthalene (B1677914) group provides an extended π-conjugated system. While the compound itself is not intensely luminescent, the reactive C4-chloro group is a key functional handle. Through nucleophilic substitution or cross-coupling reactions, various electron-donating groups can be introduced at this position. This strategic modification creates a D-π-A architecture, enabling intramolecular charge transfer (ICT) upon photoexcitation, which is often the origin of strong fluorescence.

Research on analogous 2-aryl-4-substituted quinazolines demonstrates that the nature of the substituent at the C4 position, as well as the solvent polarity, significantly dictates the photophysical properties, including emission color and quantum yield (QY). nsf.govresearchgate.netresearchgate.net For example, introducing amino donors at the 4-position of a 2-aryl-quinazoline core has been shown to produce fluorophores with emissions spanning the visible spectrum from blue to red, with quantum yields reaching as high as 89% in certain cases. nih.govnsf.gov The large Stokes shifts often observed in such systems are also advantageous for applications in fluorescent sensing and imaging. nih.gov

| Quinazoline Core Structure | Donor Group (at C4) | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|---|

| 2-(Thiophen-2-yl)quinazoline | 4-(Diethylamino)phenyl | Toluene | 385 | 505 | 0.65 | researchgate.net |

| 2-(Thiophen-2-yl)quinazoline | 4-(Diphenylamino)phenyl | Toluene | 389 | 510 | 0.54 | researchgate.net |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | - (Quinazolinone) | Toluene | 396 | 482 | 0.89 | nsf.gov |

| 2-(3,5-bis(trifluoromethyl)phenyl)quinazoline | 4-(Dimethylamino) | Cyclohexane | 372 | 434 | 0.81 | nih.gov |

| 2-(3,5-bis(trifluoromethyl)phenyl)quinazoline | 4-Morpholino | Cyclohexane | 355 | 414 | 0.82 | nih.gov |

Integration into Coordination Complexes and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the quinazoline ring are Lewis basic sites capable of coordinating with metal ions. This property allows quinazoline derivatives to function as ligands in the construction of coordination complexes and extended structures like Metal-Organic Frameworks (MOFs). orientjchem.org MOFs are crystalline materials built from metal ions or clusters linked by organic ligands, known for their high porosity and potential in gas storage, separation, and catalysis.

Recent studies have demonstrated that quinazoline derivatives can be effectively used as ligands to form stable metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org The coordination typically involves the nitrogen atoms of the pyrimidine (B1678525) ring, creating well-defined geometric arrangements around the metal center. The resulting metal complexes often exhibit enhanced biological or physical properties compared to the free ligand. orientjchem.org

Furthermore, the concept has been extended to the creation of Covalent Organic Frameworks (COFs), which are analogous to MOFs but with covalent bonds forming the entire framework. A very recent development in July 2024 detailed the construction of quinazoline-linked COFs through a multi-component reaction. nih.gov These Qz-COFs exhibit high chemical stability and have shown promise in applications such as photocatalysis. nih.gov Although this compound has not been specifically reported as a building block in these structures, its inherent coordinating ability and the potential for further functionalization make it a highly attractive candidate for designing bespoke MOFs and coordination polymers with tailored properties.

Use as Ligands in Catalysis

Beyond being substrates in catalytic reactions, quinazoline derivatives can themselves act as ligands that coordinate to a metal center and modulate its catalytic activity. The nitrogen atoms of the quinazoline core can form stable complexes with transition metals like ruthenium, manganese, and cobalt, which are known to be active in various catalytic transformations. nih.govnsf.govfrontiersin.org

For instance, ruthenium complexes featuring quinazoline-based ligands have been developed for the selective dehydrogenative and deaminative coupling of amines and ketones. nsf.gov In these systems, the quinazoline ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. Similarly, manganese-pincer complexes bearing NNS-ligands that incorporate a quinazoline moiety have been utilized for the synthesis of other quinazolines via acceptorless dehydrogenative coupling reactions. nih.gov The electronic and steric properties of the quinazoline ligand, which can be tuned by substituents at the C2 and C4 positions, directly influence the efficiency and selectivity of the catalyst. The 2-naphthalene group in this compound would impart specific steric bulk and electronic character if used as a backbone for a catalytic ligand.

Role as Building Blocks for Complex Organic Architectures

One of the most significant applications of this compound is its role as a versatile building block in synthetic organic chemistry. mdpi.com The reactivity of the chloro substituent at the C4 position is the key to its utility. This position is susceptible to nucleophilic substitution and, more importantly, is highly amenable to transition-metal-catalyzed cross-coupling reactions. nih.gov

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are powerful tools for forming new carbon-carbon bonds. nih.govnih.gov Starting from 2-aryl-4-chloroquinazolines, including analogs of the title compound, chemists can introduce a wide array of functional groups at the C4 position. This includes aryl, alkynyl, and alkyl groups, allowing for the rapid construction of complex, polysubstituted quinazoline derivatives. researchgate.netnih.gov

The Sonogashira coupling of 4-chloroquinazolines with terminal alkynes, for example, is a high-yield reaction that proceeds at room temperature, providing access to 4-alkynylquinazolines. researchgate.netnih.gov Similarly, Suzuki coupling with arylboronic acids enables the synthesis of 2,4-diarylquinazolines. nih.gov This modular approach allows for the systematic modification of the quinazoline core to build libraries of compounds for screening in drug discovery or for developing materials with specific electronic or photophysical properties. nih.govnih.gov

| Reaction Type | Reagents | Product Class | Significance | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes, Pd(PPh3)4, CuI | 4-Alkynylquinazolines | Builds C(sp2)-C(sp) bonds; introduces linear π-systems. | nih.gov |

| Suzuki Coupling | Arylboronic Acids, Pd Catalyst | 2,4-Diarylquinazolines | Forms C(sp2)-C(sp2) bonds; creates extended aromatic systems. | nih.gov |

| Nucleophilic Aromatic Substitution | Anilines, Amines | 4-Anilinoquinazolines, 4-Aminoquinazolines | Forms C-N bonds; key step in synthesis of kinase inhibitors. | nih.gov |

| Kumada Coupling | Grignard Reagents, CuI | 4-Alkyl/Arylquinazolines | Selective C4-functionalization due to α-nitrogen effect. | nih.gov |

Future Research Trajectories and Current Challenges

Development of Stereoselective and Asymmetric Synthetic Routes